5-Iodo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-indole
CAS No.:
Cat. No.: VC13823971
Molecular Formula: C14H17BINO2
Molecular Weight: 369.01 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H17BINO2 |
|---|---|
| Molecular Weight | 369.01 g/mol |
| IUPAC Name | 5-iodo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole |
| Standard InChI | InChI=1S/C14H17BINO2/c1-13(2)14(3,4)19-15(18-13)11-8-10(16)7-9-5-6-17-12(9)11/h5-8,17H,1-4H3 |
| Standard InChI Key | FFQGHHVPKMYEPG-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2NC=C3)I |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2NC=C3)I |
Introduction
Chemical Structure and Physical Properties
Molecular Architecture
The compound features an indole core—a bicyclic structure comprising a benzene ring fused to a pyrrole ring—substituted at the 5-position with an iodine atom and at the 7-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group. This boron-containing moiety enhances its reactivity in metal-catalyzed coupling reactions, while the iodine atom provides a handle for further functionalization.
Physicochemical Characteristics
Key physical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 369.01 g/mol | |
| SMILES Notation | CC1(C)OB(OC1(C)C)C1=CC2=C(NC=C2)C=C1I | |
| Boiling Point | Not reported | |
| Solubility (ESOL) | 0.066 mg/mL in water | |
| LogP (Consensus) | 1.88 |
The compound’s moderate lipophilicity (LogP ≈ 1.88) suggests reasonable membrane permeability, aligning with its potential applications in drug discovery .
Synthesis and Reaction Mechanisms
Synthetic Pathways
The synthesis typically involves two sequential steps:
-
Borylation: Introduction of the dioxaborolan group to a 7-bromoindole precursor via Miyaura borylation.
-
Iodination: Electrophilic substitution at the 5-position using iodine or iodinating agents.
A representative procedure from Ambeed (CAS 642494-37-9) involves reacting 7-bromoindole with bis(pinacolato)diboron in dimethyl sulfoxide (DMSO) at 85°C for 2 hours, catalyzed by Pd(dppf)Cl and potassium acetate, yielding 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole . Subsequent iodination achieves the final product.
Reaction Optimization
Critical parameters affecting yield include:
| Parameter | Optimal Condition | Yield |
|---|---|---|
| Catalyst | Pd(dppf)Cl | 25 g |
| Solvent | DMSO | 85°C |
| Reaction Time | 2 hours | 25 g |
Lower yields (6%) are observed in Suzuki-Miyaura couplings with indole-7-boronic acid pinacol ester, attributed to steric hindrance from the bulky dioxaborolan group .
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The compound’s boron group facilitates palladium-catalyzed couplings with aryl/vinyl halides, enabling the synthesis of biaryl structures. For example, coupling with 5-bromoindole derivatives generates extended π-conjugated systems for optoelectronic materials .
Pharmaceutical Intermediate
Indole derivatives are prominent in drug discovery (e.g., antitumor agents). While 5-iodo-7-borylated indole itself lacks reported bioactivity, its role in constructing molecules with antimicrobial and anticancer properties is well-documented.
Research Findings and Biological Relevance
Boron’s Role in Drug Design
Boron-containing compounds often display unique pharmacokinetics, including enhanced binding to proteases and kinases. The dioxaborolan group in this compound could improve solubility and target affinity in prodrug formulations.
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